Methyl 2-(4-piperidinylmethoxy)acetate
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Overview
Description
Methyl 2-(4-piperidinylmethoxy)acetate is an organic compound with the molecular formula C10H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications. This compound is known for its potential pharmacological properties and is often utilized in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-piperidinylmethoxy)acetate typically involves the reaction of piperidine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atom of the methyl 2-bromoacetate, displacing the bromide ion and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-piperidinylmethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-piperidinylmethoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-piperidinylmethoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-piperidinylmethoxy)phenylacetate: A similar compound with a phenyl group attached to the acetate moiety.
Methyl 2-(4-piperidinylmethoxy)butyrate: A derivative with a butyrate group instead of an acetate group.
Uniqueness
Methyl 2-(4-piperidinylmethoxy)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxy)acetate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
MUYQUCGVWOTZQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1CCNCC1 |
Origin of Product |
United States |
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